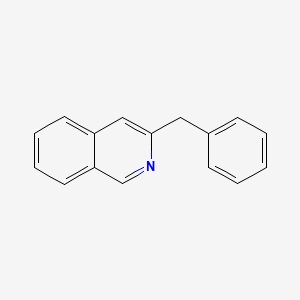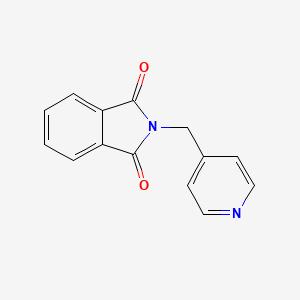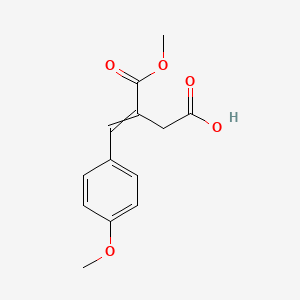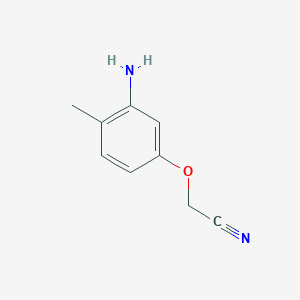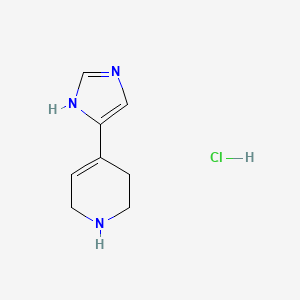
4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride is a compound that features both imidazole and tetrahydropyridine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydropyridine is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with tetrahydropyridine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole or tetrahydropyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.
科学的研究の応用
4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The tetrahydropyridine moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Tetrahydropyridine: A six-membered ring with one nitrogen atom, similar to the tetrahydropyridine moiety in the compound.
Histidine: An amino acid containing an imidazole ring, which is structurally related to the compound.
Uniqueness
4-(4-Imidazole)-1,2,5,6-tetrahydro pyridine hydrochloride is unique due to the combination of imidazole and tetrahydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like imidazole or tetrahydropyridine alone.
特性
CAS番号 |
873551-16-7 |
|---|---|
分子式 |
C8H12ClN3 |
分子量 |
185.65 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2,(H,10,11);1H |
InChIキー |
LVZYVJFAYYCWOI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CN=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B8790488.png)
